molecular formula C16H11Cl2N3O4S B2377389 2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886928-05-8

2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2377389
CAS No.: 886928-05-8
M. Wt: 412.24
InChI Key: XNJLGGNVAHIPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group. The methylsulfonyl group may enhance solubility and target binding, while the dichlorobenzamide moiety contributes to lipophilicity and structural rigidity.

Properties

IUPAC Name

2,4-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJLGGNVAHIPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the dichloro groups could result in a variety of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Receptor Modulation

The compound has been investigated for its potential role as an enzyme inhibitor and receptor modulator. Its structure allows for interactions with specific molecular targets, which may inhibit certain enzymes by binding to their active sites or modulating receptor activity. For instance, studies have shown that derivatives of oxadiazole compounds can exhibit high affinities for benzodiazepine receptors, which are crucial for controlling muscle spasms, anxiety, and seizures . The potential of 2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide as a therapeutic agent is underpinned by its ability to be synthesized into various derivatives that could enhance its pharmacological profile.

Case Study: GABAA Receptor Interaction

Research on oxadiazole derivatives has demonstrated their efficacy in binding to GABAA receptors. A study reported the synthesis of several 2-substituted oxadiazole derivatives that showed higher affinities than diazepam in radioligand binding assays . This suggests that this compound could be a viable candidate for further development as an anxiolytic or anticonvulsant agent.

Agricultural Applications

Pesticidal Activity

The compound's unique structure may also confer pesticidal properties. Research indicates that oxadiazole derivatives can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests. The chlorinated and methylsulfonyl groups enhance the compound's bioactivity, making it a candidate for agrochemical formulations aimed at controlling agricultural pests and diseases.

Case Study: Fungicidal Properties

In studies assessing the fungicidal activity of oxadiazole derivatives, compounds similar to this compound have shown promising results against various fungal pathogens. These findings suggest that such compounds could be integrated into integrated pest management systems to improve crop yield and health.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, differing primarily in substituents on the benzamide and oxadiazole rings. Key analogs include:

Compound Name Substituents on Oxadiazole Benzamide Substituents Key Structural Features
Target Compound 3-(Methylsulfonyl)phenyl 2,4-Dichlorophenyl Methylsulfonyl enhances polarity
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(Thiomethoxy)phenyl Thiomethoxy may modulate redox activity
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(Trifluoromethyl)phenyl Trifluoromethyl increases lipophilicity
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide (4) p-Tolyl 2,4-Dichlorophenyl Trichloroethyl group raises log P (>5.0)
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) 4-(Ethylthio)phenyl Benzamide with sulfonyl Ethylthio and sulfonyl groups for hCA II inhibition

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (log P): The target compound’s log P is influenced by the dichlorophenyl and methylsulfonyl groups. Analog 4 (log P >5.0) fails Lipinski’s criteria, while compound 3 (log P <5.0) complies, suggesting dichloro substituents may push log P to unfavorable levels .
  • Rotatable Bonds: The target compound has ~6 rotatable bonds, within Veber’s threshold (≤10) for good oral bioavailability .

Research Implications and Limitations

  • Drug-Likeness: The target compound’s high log P (if >5.0) may limit oral bioavailability, as seen in analog 4 . Modifying substituents (e.g., replacing chlorine with polar groups) could improve compliance with Lipinski’s rules.
  • Activity Optimization: Substituents like trifluoromethyl (compound 19) or ethylthio (compound 6a) balance lipophilicity and target engagement, guiding future design .

Biological Activity

2,4-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a benzamide core and functional groups including dichloro and oxadiazole moieties, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2,4-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Its chemical formula is C16H13Cl2N3O4SC_{16}H_{13}Cl_{2}N_{3}O_{4}S, with a molecular weight of approximately 396.26 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it an interesting candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects.
  • Receptor Modulation : It may also modulate receptor activity by interacting with receptor proteins, influencing signaling pathways associated with various physiological processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 1 µg/mL .
  • Antifungal Activity : Similar studies demonstrated antifungal effects against Aspergillus niger and Aspergillus oryzae, indicating broad-spectrum antimicrobial potential .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may possess cytotoxic properties that could be harnessed for cancer therapy:

Cell LineIC50 (µM)Reference
Jurkat (Bcl-2)<10
A-431 (epidermoid)<15

These results indicate a promising avenue for further investigation into its use as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of similar compounds revealed that modifications in the functional groups significantly enhanced inhibitory activity against specific targets. The presence of the oxadiazole ring was crucial for maintaining potency against enzyme targets involved in metabolic pathways.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related benzamide derivatives. The results showed that structural modifications influenced their effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of sulfonyl groups was noted to enhance antibacterial properties significantly .

Q & A

Basic Characterization Question

  • ¹H/¹³C NMR : Confirm substituent positions. For example, the methylsulfonyl group (δ ~3.3 ppm for CH₃ and ~110-130 ppm for aromatic carbons) .
  • ESI-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~462) and detect impurities .
  • HPLC : Assess purity (>95% is typical for bioactive studies). Retention times vary with mobile phase (e.g., acetonitrile/water gradients) .

What in vitro biological assays are suitable for preliminary evaluation of this compound’s antimicrobial potential?

Basic Screening Question

  • Antifungal assays : Test against Aspergillus fumigatus or Candida albicans using broth microdilution (MIC determination) .
  • Antibacterial screens : Use Staphylococcus aureus strains (e.g., methicillin-resistant MRSA) in disk diffusion or time-kill assays .
  • Enzyme inhibition : Measure IC₅₀ against fungal CYP51 or bacterial InhA enzymes via spectrophotometric assays .

How do substituents on the oxadiazole and benzamide moieties influence bioactivity?

Advanced SAR Question

  • Methylsulfonyl group : Enhances electron-withdrawing effects, improving enzyme binding (e.g., CYP51 inhibition via H-bonding with catalytic residues) .
  • Chlorine atoms : Increase lipophilicity (log P), enhancing membrane permeability but risking toxicity if >5 .
  • Oxadiazole ring : Stabilizes π-π interactions in enzyme active sites (e.g., InhA binding pocket) .
    Methodology : Compare analogs with systematic substitutions (e.g., replacing Cl with CF₃ or OCH₃) in enzyme assays .

How can contradictory results between in vitro potency and in vivo efficacy be resolved?

Advanced Data Analysis Question
Contradictions often arise from:

  • Poor solubility : Use co-solvents (e.g., DMSO/PEG) or formulate as nanoparticles .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify vulnerable sites .
  • Off-target effects : Conduct selectivity profiling against human enzymes (e.g., hERG channel assays) .

What computational strategies predict binding modes with target enzymes like CYP51 or InhA?

Advanced Mechanistic Question

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 5NY3 for hCA II, 5NY3 for CYP51) to identify key interactions (e.g., H-bonds with Thr260 in CYP51) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Correlate substituent properties (Hammett σ, log P) with bioactivity .

How can low synthetic yields (<30%) be improved during oxadiazole ring formation?

Q. Advanced Synthesis Optimization

  • Catalyst screening : Use 4Å molecular sieves to absorb water and shift equilibrium .
  • Temperature gradients : Stepwise heating (e.g., 0°C → RT → 60°C) minimizes side reactions .
  • Alternative reagents : Replace POCl₃ with PCl₅ or T3P for safer cyclization .

What crystallographic evidence supports the compound’s interaction with fungal CYP51?

Advanced Structural Biology Question
X-ray crystallography (e.g., PDB 5NY3) reveals:

  • H-bonding : Between the oxadiazole N and Tyr118 .
  • Hydrophobic pockets : 2,4-dichloro phenyl group fits into a cleft lined with Val134 and Leu376 .
    Method : Co-crystallize the compound with CYP51, refine structures at 1.8–2.2 Å resolution .

How does the methylsulfonyl group impact pharmacokinetic properties?

Advanced ADMET Question

  • Solubility : Polar SO₂ group improves aqueous solubility but may reduce log P .
  • Metabolism : Sulfone groups resist oxidation, enhancing metabolic stability .
  • Toxicity : Screen for sulfonamide hypersensitivity in hepatocyte assays .

What strategies validate target engagement in cellular models?

Q. Advanced Mechanistic Validation

  • Gene knockout : Use CRISPR/Cas9 to delete CYP51 or InhA in fungal/bacterial strains and test resistance .
  • Thermal shift assays : Monitor enzyme melting temperature (ΔTm) upon compound binding .
  • Fluorescent probes : Develop analogs with BODIPY tags for cellular localization studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.